molecular formula C18H13F3N2OS B2536291 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034545-36-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2536291
CAS RN: 2034545-36-1
M. Wt: 362.37
InChI Key: WWBUTDNXIAVAHS-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a critical role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

1. Anticancer Drug Development

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide, as a class of compound, has been researched for potential anticancer applications. Specifically, a derivative, MGCD0103, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showing promise in blocking cancer cell proliferation and inducing apoptosis. It is in clinical trials due to its significant antitumor activity in vivo (Zhou et al., 2008).

2. Chemical Synthesis and Characterization

Research has focused on the synthesis and characterization of this compound and related compounds. Studies include exploring methods for nonaqueous capillary electrophoretic separation of related substances, enhancing sensitivity, and establishing optimal conditions for analysis (Ye et al., 2012). Additionally, the synthesis of related compounds, such as thiophenylhydrazonoacetates, has been explored for heterocyclic synthesis, indicating the versatility of these compounds in chemical reactions (Mohareb et al., 2004).

3. Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives have been studied, providing insights into the orientation of the pyridine ring relative to the benzene ring. Such studies are essential for understanding the molecular structure and potential applications of these compounds (Artheswari et al., 2019).

4. Biological and Pharmacological Studies

Other derivatives have been synthesized and evaluated for their pharmacological activities, including potential antidepressant and nootropic agents. This illustrates the diverse biological activities that compounds within this class can exhibit, providing a wide range of potential therapeutic applications (Thomas et al., 2016).

5. Metabolism in Clinical Context

The metabolism of related compounds, such as Flumatinib, in chronic myelogenous leukemia patients, has been studied. This research is crucial for understanding how these compounds are processed in the human body, which is vital for developing safe and effective drugs (Gong et al., 2010).

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBUTDNXIAVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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